N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine is a chemical compound with potential applications in medicinal chemistry and biological research. It is characterized by a unique structure that includes a pyrrolidine ring, which is significant in various biological activities. This compound is primarily explored for its interactions with biological targets, which may lead to therapeutic applications.
This compound can be classified as a pyrrolidine derivative due to the presence of the pyrrolidine ring in its structure. Its systematic name reflects the specific substituents attached to the nitrogen atoms and the carbon framework. The compound's molecular formula is and it has a molecular weight of approximately 302.5 g/mol. It is cataloged under the CAS number 820984-35-8, indicating its unique identification in chemical databases.
The synthesis of N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine typically involves several key steps:
In an industrial context, scaling up these synthetic routes would involve optimizing reaction conditions and employing larger reactors or continuous flow processes to enhance yield and efficiency.
The molecular structure of N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine can be represented by its IUPAC name, which details the substituents on the pyrrolidine core:
The compound exhibits a complex three-dimensional structure that influences its biological activity and interactions.
N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine can undergo various chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction, typically carried out in anhydrous conditions.
The mechanism of action for N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The binding of this compound to biological targets may modulate their activity, leading to various physiological responses. Understanding these interactions is crucial for elucidating its potential therapeutic effects.
Property | Value |
---|---|
CAS No. | 820984-35-8 |
Molecular Formula | C19H30N2O |
Molecular Weight | 302.5 g/mol |
IUPAC Name | N-(cyclohexylmethyl)-N-[4-methoxyphenyl)methyl]pyrrolidin-3-amine |
InChI | InChI=1S/C19H30N2O/c1-22... |
InChI Key | VOTBAFQDUCGVJD-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CN(CC2CCCCC2)C3CCNC3 |
These properties indicate that the compound has a relatively high molecular weight and contains functional groups that could contribute to its reactivity and biological activity.
N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine has several potential applications:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4
CAS No.: 25088-57-7